
Boc-L-Serine-beta-Lactone
Overview
Description
Boc-L-Serine-beta-Lactone (CAS: 98541-64-1) is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. Its molecular formula is C₈H₁₃NO₄, with a molecular weight of 187.193 g/mol. Key properties include:
Property | Value |
---|---|
Density | 1.2±0.1 g/cm³ |
Boiling Point | 319.0±31.0 °C at 760 mmHg |
Flash Point | 146.7±24.8 °C |
LogP (Partition Coefficient) | -0.39 |
Appearance | White to almost white powder/crystal |
Storage Conditions | Freezer (-20°C recommended) |
The compound features a β-lactone ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during reactions. It is critical in synthesizing serine-containing peptides and chiral intermediates.
Preparation Methods
Fundamental Chemistry of Boc-L-Serine-β-Lactone
Boc-L-Serine-β-lactone (C₈H₁₃NO₄, MW 187.20 g/mol) is a four-membered cyclic ester derived from N-tert-butoxycarbonyl (Boc)-protected L-serine . The β-lactone ring arises from intramolecular esterification between the α-carboxylic acid and β-hydroxy groups, constrained by the Boc group’s steric protection . This structure confers reactivity for nucleophilic ring-opening, enabling site-specific peptide chain elongation .
Preparation of Boc-L-Serine Precursor
Aqueous-Phase Boc Protection of L-Serine
The foundational step involves Boc protection of L-serine under alkaline conditions (pH 10–12) using sodium carbonate/sodium bicarbonate and di-tert-butyl dicarbonate ((Boc)₂O) . Key parameters:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
(Boc)₂O Addition | Batch-wise, 3–4 cycles | Minimizes hydrolysis |
Temperature | 0–5°C | Reduces racemization |
Reaction Time | 4–6 h | Ensures completion |
This method achieves >90% yield through pH-controlled acylation, avoiding organic solvents . Post-reaction extraction with sherwood oil (petroleum ether fraction) removes unreacted (Boc)₂O, while acidification (HCl to pH 1–3) precipitates Boc-L-serine .
Cyclization to β-Lactone
Acid-Catalyzed Intramolecular Esterification
Boc-L-serine undergoes cyclization via activation of the β-hydroxyl group. A representative protocol:
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Activation : Treat Boc-L-serine (1 eq) with thionyl chloride (1.2 eq) in anhydrous THF at −20°C for 1 h.
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Cyclization : Warm to 25°C, add triethylamine (2 eq), and stir for 12 h .
-
Workup : Quench with ice water, extract with ethyl acetate, and crystallize using hexane/THF.
Enzymatic Lactonization (Comparative Analysis)
Class D serine β-lactamases (SBLs) catalyze β-lactone formation from carbapenems, suggesting biocatalytic potential . However, chemical methods remain superior for Boc-L-serine-β-lactone due to:
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Specificity : Enzymes favor carbapenem substrates over Boc-protected amino acids .
-
Yield : Chemical synthesis achieves >75% vs. <30% enzymatic .
Industrial-Scale Optimization
Continuous-Flow Reactor Design
A two-stage continuous system enhances throughput:
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Boc Protection Module : Tubular reactor (0.5 L volume) at 5°C, residence time 2 h.
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Cyclization Module : Packed-bed reactor with immobilized TsOH catalyst, 40°C, residence time 6 h.
Outcome : 92% overall yield at 5 kg/day capacity .
Solvent Recycling Strategy
Sherwood oil from extraction steps is recovered via fractional distillation (bp 40–60°C), reducing raw material costs by 34% .
Analytical Validation
Purity Assessment
HPLC Conditions :
-
Column: C18 (4.6 × 250 mm, 5 µm)
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Mobile Phase: 60:40 Acetonitrile/0.1% TFA
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Retention Time: 8.2 min (β-lactone), 10.5 min (Boc-serine) .
Purity : >99% (by area normalization) .
Spectroscopic Confirmation
Emerging Methodologies
Photocatalytic Cyclization
Preliminary studies using [Ru(bpy)₃]²⁺ under blue LED light (450 nm) show 65% yield in 4 h, avoiding strong acids .
Microwave-Assisted Synthesis
Boc-L-serine (1 eq) and DCC (1.1 eq) in toluene irradiated at 100°C (300 W) for 15 min affords β-lactone in 88% yield .
Chemical Reactions Analysis
Types of Reactions
Boc-L-Serine-beta-Lactone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the beta-lactone ring.
Hydrolysis: The beta-lactone ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Dimethyl azodicarboxylate and triphenylphosphine: Used in the Mitsunobu reaction for cyclization.
Acidic or basic conditions: Used for hydrolysis of the beta-lactone ring.
Major Products Formed
Hydrolysis Products: Hydrolysis of the beta-lactone ring yields serine derivatives.
Scientific Research Applications
Peptide Synthesis
Boc-L-Serine-beta-Lactone is primarily utilized in peptide synthesis due to its ability to form stable linkages with other amino acids. It acts as a precursor in the synthesis of various peptides, enhancing the efficiency of solid-phase peptide synthesis (SPPS) techniques. The compound's beta-lactone moiety provides unique reactivity that can be exploited to create cyclic peptides or modify existing peptide structures.
Table 1: Applications in Peptide Synthesis
Application Type | Description |
---|---|
Solid-phase peptide synthesis | Used as a building block for synthesizing peptides efficiently. |
Cyclic peptide formation | Facilitates the formation of cyclic structures through lactonization. |
Modification of existing peptides | Enhances properties such as stability and bioactivity. |
Drug Development
The compound has been identified as a precursor to tumor-selective derivatives, making it valuable in cancer research. Its ability to inhibit specific enzymatic pathways can lead to the development of targeted therapies that minimize side effects associated with traditional chemotherapeutics.
Case Study: Tumor Selective Derivatives
Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells, thus reducing toxicity. This selective inhibition is crucial for developing more effective cancer treatments.
Enzyme Inhibition Studies
This compound functions as a β-lactone inhibitor, which has been studied for its effects on various enzymes involved in metabolic pathways. This property allows researchers to explore its potential in modulating enzyme activity, providing insights into metabolic regulation.
Table 2: Enzyme Inhibition Research
Target Enzyme | Effect Observed | Reference |
---|---|---|
Serine hydrolases | Inhibition leading to altered metabolism | ResearchGate |
Proteases | Selective inhibition affecting cell signaling pathways | PubChem |
Mechanistic Studies
The synthesis and mechanism of formation of serine β-lactones, including this compound, have been extensively studied using methods such as Mitsunobu cyclization. These studies provide insights into the reactivity and potential applications of β-lactones in synthetic chemistry.
Key Findings:
Mechanism of Action
Boc-L-Serine-beta-Lactone exerts its effects by inhibiting enzymes through the formation of a covalent bond with the active site serine residue. This inhibition mechanism is similar to that of beta-lactam antibiotics, which target bacterial penicillin-binding proteins . The compound’s beta-lactone ring is crucial for its inhibitory activity, as it reacts with the enzyme’s active site, leading to enzyme inactivation .
Comparison with Similar Compounds
Structural and Functional Differences
Boc-L-Serine-beta-Lactone vs. L-Alanine Benzyl Ester Benzenesulfonic Acid Salt
The primary structural distinction lies in the functional groups and reactivity:
Parameter | This compound | L-Alanine Benzyl Ester Benzenesulfonic Acid Salt (CAS: 101399-43-3) |
---|---|---|
Core Structure | β-Lactone ring with Boc group | Benzyl ester with benzenesulfonic acid salt |
Molecular Formula | C₈H₁₃NO₄ | C₁₆H₁₇NO₅S (inferred from SMILES) |
Reactivity | High (due to strained lactone) | Moderate (ester hydrolysis) |
Application | Peptide synthesis, chiral intermediates | Protecting group in peptide chemistry |
Storage | Freezer | Data unavailable |
- Reactivity : The β-lactone ring in this compound is highly reactive, enabling ring-opening reactions for peptide bond formation. In contrast, L-Alanine Benzyl Ester Benzenesulfonic Acid Salt’s ester group requires acidic or basic conditions for deprotection.
- Stability: The Boc group in this compound offers superior stability under basic conditions compared to the benzyl ester, which is prone to hydrogenolysis.
Physicochemical Properties
Key differences include:
Property | This compound | L-Alanine Benzyl Ester Benzenesulfonic Acid Salt |
---|---|---|
Density | 1.2±0.1 g/cm³ | Not reported |
Boiling Point | 319.0±31.0 °C | Not reported |
LogP | -0.39 | Not reported (likely higher due to aromatic groups) |
- LogP : The negative LogP of this compound suggests higher hydrophilicity, whereas the benzyl ester’s aromatic groups may increase hydrophobicity.
Biological Activity
Boc-L-Serine-beta-Lactone is a chemical compound derived from L-serine, featuring a beta-lactone ring structure. Its unique properties allow it to serve as a significant tool in biochemical research, particularly in the study of enzyme inhibition. This article explores the biological activities of this compound, focusing on its role as an enzyme inhibitor, its synthesis, and its applications in therapeutic contexts.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₃NO₄ and includes a tert-butoxycarbonyl (Boc) protecting group attached to the serine residue. The presence of the beta-lactone ring is crucial for its biological activity, particularly in inhibiting serine hydrolases and β-lactamases.
Property | Value |
---|---|
Molecular Formula | C₈H₁₃NO₄ |
Melting Point | 120 - 124 °C |
Boiling Point | 318 - 320 °C |
Optical Rotation | [α]D20 = -26 ± 2 ° (C=1 in ACN) |
This compound primarily functions as an irreversible inhibitor of serine hydrolases. These enzymes are involved in various biological processes, including protein metabolism and signal transduction. The compound covalently binds to the active site serine residue of these enzymes, effectively inactivating them. This mechanism allows researchers to investigate the roles of specific serine hydrolases in cellular processes by selectively inhibiting their activity .
Additionally, this compound acts as a competitive inhibitor for β-lactamases, which are enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics. By mimicking the structure of the β-lactam ring, it binds to the active site of β-lactamases, preventing them from hydrolyzing antibiotics .
Applications in Research and Industry
The compound's ability to inhibit serine hydrolases makes it valuable for various applications:
- Enzyme Mechanism Studies : It is used to elucidate enzyme mechanisms by selectively inhibiting specific enzymes.
- Drug Development : this compound serves as a precursor for synthesizing more potent inhibitors aimed at treating diseases such as cancer.
- Synthetic Chemistry : It is utilized in organic synthesis as a reagent for creating derivatives with enhanced selectivity towards specific enzymes .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition Studies : Research demonstrated that this compound effectively inhibits serine proteases with varying degrees of potency depending on structural modifications made to the lactone ring. This variability allows for tailored approaches in drug design .
- Synthesis of Derivatives : A study explored the synthesis of N-protected amino acids from this compound, showcasing its versatility in creating compounds with potential therapeutic applications .
- Antibiotic Resistance : Another significant finding was its role in combating antibiotic resistance by inhibiting β-lactamases, thus preserving the efficacy of β-lactam antibiotics against resistant bacterial strains .
Properties
IUPAC Name |
tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJDEHQWXAPGBG-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376803 | |
Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98541-64-1 | |
Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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